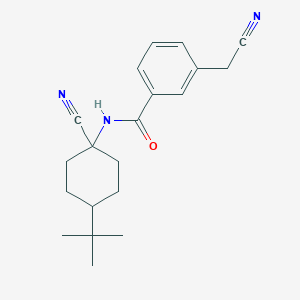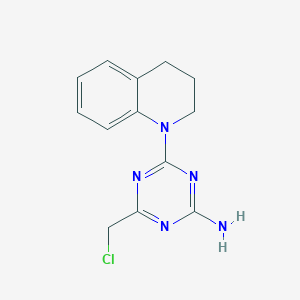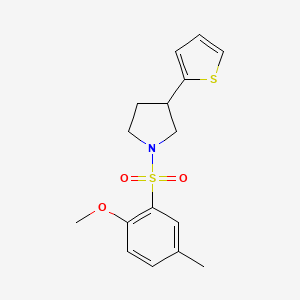![molecular formula C15H17N3O2 B2983007 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one CAS No. 2034545-07-6](/img/structure/B2983007.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one . It has been identified in the context of various research studies, including those related to the modulation of HBV capsid assembly and as negative allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Synthesis Analysis
The synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . Further optimization and modification of the core structure can lead to the synthesis of specific derivatives like “this compound”.Molecular Structure Analysis
The molecular formula of the core structure, 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one, is C6H7N3O . The exact mass is 137.058911855 g/mol and the monoisotopic mass is also 137.058911855 g/mol . The compound has a complexity of 159 .Physical and Chemical Properties Analysis
The compound 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one has a topological polar surface area of 46.9 Ų and contains 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Transformation
Reactions with Phenols : Research demonstrates that pyrazinium salts react with phenol derivatives to afford dihydropyrazines and, depending on the phenol structure, can lead to products of nucleophilic substitution or open-chain transformation products like benzo[b]furans, indicating potential for synthetic versatility (Verbitskiy et al., 2011).
Chemo- and Regioselectivity in Multicomponent Condensations : Studies on the synthesis of complex pyrazole derivatives show how reaction conditions can be tuned to affect the outcome, suggesting the potential for precise molecular design through careful selection of conditions (Chebanov et al., 2008).
Biological Activity
Antimicrobial and Antifungal Activity : Pyrazoline and pyrazole derivatives have been synthesized and tested for their antimicrobial properties against various bacterial strains and fungi, indicating their potential as lead compounds for developing new antimicrobials (Hassan, 2013).
Antioxidant Properties : Certain pyrazole derivatives have been shown to scavenge radicals and protect DNA, suggesting potential applications in the development of antioxidant therapies (Li and Liu, 2012).
Synthetic Applications
- Synthesis of Novel Pyrazole Derivatives : Research into the synthesis of novel pyrazole derivatives with potential antimicrobial and anti-inflammatory properties highlights the adaptability of these frameworks for various applications, including medicinal chemistry (Kendre et al., 2015).
Zukünftige Richtungen
The future directions for research on “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one” and its derivatives could include further investigation of their potential as modulators of various receptors , as well as exploration of their potential therapeutic applications in conditions such as schizophrenia and viral infections .
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to the neurotransmitter glutamate .
Biochemical Pathways
The binding of glutamate to mGluR2 activates the receptor to engage intracellular signaling partners, leading to various cellular events . As a negative allosteric modulator, this compound reduces the receptor’s response to glutamate, thereby modulating synaptic transmission and neuronal excitability in the central nervous system .
Result of Action
The modulation of mGluR2 by this compound can have various effects depending on the context. For instance, it has been suggested that antagonists and negative allosteric modulators of mGluR2 could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)17-9-10-18-13(11-17)7-8-16-18/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHMUVEUZQBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=CC=N2)C1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)


![N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2982930.png)
![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B2982931.png)

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)

![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)
